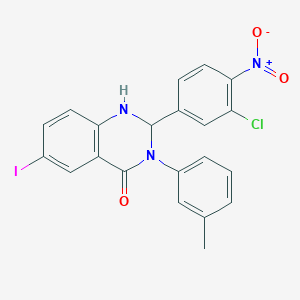
2-{3-chloro-4-nitrophenyl}-6-iodo-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-chloro-4-nitrophenyl}-6-iodo-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with various functional groups such as chloro, nitro, iodo, and methylphenyl. These substitutions confer distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-chloro-4-nitrophenyl}-6-iodo-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone typically involves multi-step organic reactions. The starting materials often include 3-chloro-4-nitroaniline, 3-methylbenzaldehyde, and iodine. The synthetic route may involve the following steps:
Condensation Reaction: 3-chloro-4-nitroaniline reacts with 3-methylbenzaldehyde in the presence of a suitable catalyst to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization to form the quinazolinone core.
Iodination: The quinazolinone core is then iodinated using iodine and a suitable oxidizing agent to introduce the iodo group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{3-chloro-4-nitrophenyl}-6-iodo-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups.
Substitution: Halogen atoms such as chlorine and iodine can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the halogen atoms can introduce various functional groups.
Scientific Research Applications
2-{3-chloro-4-nitrophenyl}-6-iodo-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein binding.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-{3-chloro-4-nitrophenyl}-6-iodo-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(3-chloro-4-nitrophenyl)-3-(3-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one: Lacks the iodo group, which may affect its reactivity and biological activity.
2-(3-chloro-4-nitrophenyl)-6-iodo-2,3-dihydroquinazolin-4(1H)-one: Lacks the 3-methylphenyl group, which may influence its chemical properties and applications.
Uniqueness
The presence of multiple functional groups in 2-{3-chloro-4-nitrophenyl}-6-iodo-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone makes it unique These groups confer distinct reactivity and enable the compound to participate in a wide range of chemical reactions
Properties
Molecular Formula |
C21H15ClIN3O3 |
|---|---|
Molecular Weight |
519.7 g/mol |
IUPAC Name |
2-(3-chloro-4-nitrophenyl)-6-iodo-3-(3-methylphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C21H15ClIN3O3/c1-12-3-2-4-15(9-12)25-20(13-5-8-19(26(28)29)17(22)10-13)24-18-7-6-14(23)11-16(18)21(25)27/h2-11,20,24H,1H3 |
InChI Key |
RCBYWXHBXCIFID-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(NC3=C(C2=O)C=C(C=C3)I)C4=CC(=C(C=C4)[N+](=O)[O-])Cl |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(NC3=C(C2=O)C=C(C=C3)I)C4=CC(=C(C=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6-tert-butyl-2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B331271.png)
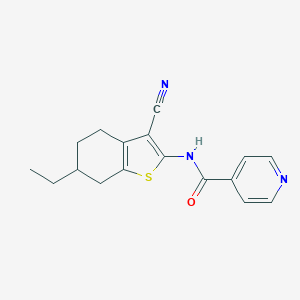
![Ethyl 2-({5-[(4-allyl-2-methoxyphenoxy)methyl]-2-furoyl}amino)-5-(aminocarbonyl)-4-methyl-3-thiophenecarboxylate](/img/structure/B331277.png)
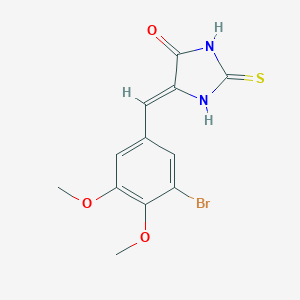
![2-{[4-(Diethylamino)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B331280.png)
![5-[(Z)-1-(3-BROMO-2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-3-(3,4-DIMETHYLPHENYL)-2-[(3,4-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE](/img/structure/B331283.png)
![Methyl 2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B331284.png)
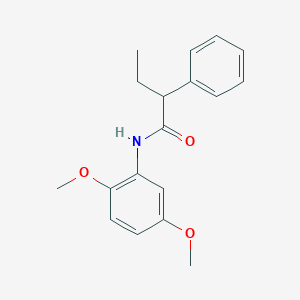
![3-(3,4-DIMETHYLPHENYL)-2-[(3,4-DIMETHYLPHENYL)IMINO]-5-[(Z)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE](/img/structure/B331286.png)
![ethyl 4-cyano-3-methyl-5-[[(Z)-[3-methyl-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-4-ylidene]methyl]amino]thiophene-2-carboxylate](/img/structure/B331288.png)
![Ethyl 2-{[(4-bromophenyl)sulfonyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B331291.png)
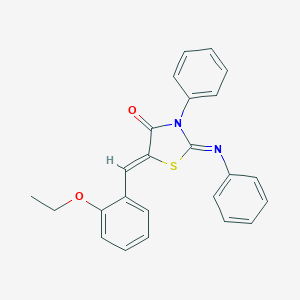
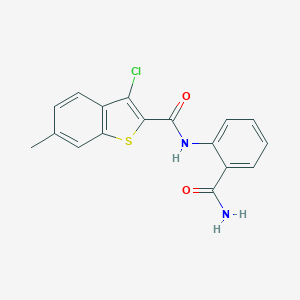
![Diethyl 3-methyl-5-[(2-methyl-3-furoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B331296.png)
